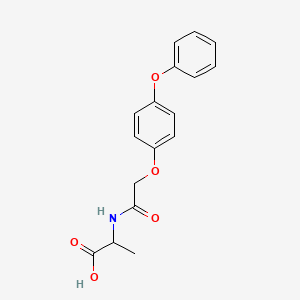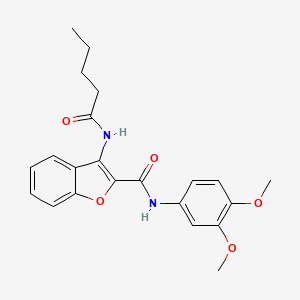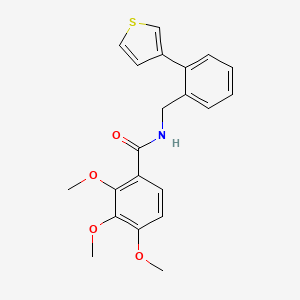![molecular formula C21H18ClN5O3 B3005396 N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946234-94-2](/img/structure/B3005396.png)
N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide" is a heterocyclic compound that is part of a broader class of compounds known for their biological activities. These compounds often contain multiple rings, including aromatic systems, and are frequently used in the development of pharmaceuticals due to their diverse pharmacological properties .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from various organic acids, which are converted into esters, then hydrazides, and subsequently into other heterocyclic systems such as oxadiazoles or pyrazoles . For instance, in one study, the target compounds were synthesized by reacting 5-substituted-1,3,4-oxadiazol-2-thiols with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) . The structural elucidation of these compounds is typically achieved through spectroscopic methods such as 1H-NMR, IR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of a central heterocyclic core, which is substituted with various functional groups that can significantly alter the compound's biological activity and pharmacological profile . The precise arrangement of atoms within these molecules is crucial for their interaction with biological targets, such as enzymes or receptors .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups and the heterocyclic core. For example, the presence of an oxadiazole or pyrazole ring can facilitate reactions with nucleophiles or electrophiles, depending on the substitution pattern and the presence of activating or deactivating groups . These reactions are essential for the further functionalization of the core structure and the development of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of methoxy and chloro substituents can influence the compound's lipophilicity, which in turn affects its absorption and distribution within the body . The heterocyclic core contributes to the compound's overall stability and reactivity, which are important factors in the development of pharmaceutical agents .
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-5-Lipoxygenase Agents
- N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide and its derivatives have shown promise as anticancer and anti-5-lipoxygenase agents. Synthesized compounds were screened for cytotoxic activities against HCT-116 and MCF-7 cell lines, revealing potential for therapeutic applications in oncology and inflammation management (Rahmouni et al., 2016).
Antiproliferative Activity
- Some derivatives of this compound have been evaluated for their antiproliferative activities. This research has led to the synthesis of novel pyrazolo pyrimidine derivatives with potential antiproliferative effects, indicating their applicability in cancer research (Nassar et al., 2016).
In Vitro Antitumor Evaluation
- Derivatives of N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide have been synthesized and evaluated for their antitumor activity in vitro. This research indicates that these compounds may have therapeutic potential against certain cancer cell lines, such as human breast adenocarcinoma MCF7 (El-Morsy et al., 2017).
Herbicidal Activity
- In agricultural research, derivatives of this compound have been explored for their herbicidal activity. Some of these compounds have demonstrated moderate to good selective herbicidal activity against specific plant species, suggesting potential uses in agriculture and horticulture (Liu & Shi, 2014).
Structural Refinement for Improved Receptor-Ligand Recognition
- Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives, including N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide, has been conducted to achieve improved receptor-ligand recognition. This indicates its potential in the development of targeted therapies (Squarcialupi et al., 2016).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-30-18-8-7-14(22)11-17(18)25-19(28)9-10-26-13-23-20-16(21(26)29)12-24-27(20)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGIJEYDIDGAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3005317.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3005318.png)

![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B3005323.png)
![N-[[4-[(2-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B3005325.png)


![Methyl 6-(2-(thiophen-3-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B3005328.png)
![N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3005329.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B3005334.png)

![2-chloro-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3005336.png)